4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid
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Overview
Description
4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoic acid
- 3-Chloro-2-(difluoromethyl)benzoic acid
- 4-Fluoro-2-(difluoromethyl)benzoic acid
Comparison: 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and difluoromethyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRGSUQHWNNLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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